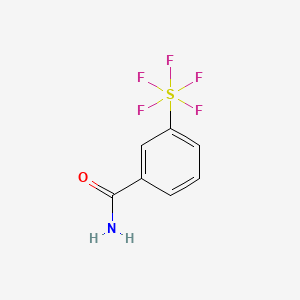

3-(Pentafluorosulfur)benzamide

Overview

Description

Scientific Research Applications

Pharmaceuticals

3-(Pentafluorosulfur)benzamide: (PFSA) has shown potential in the pharmaceutical industry due to its structural significance in drug design. Benzamides and their derivatives are integral to a variety of therapeutic agents, serving as antipsychotics, antiemetics, and in treatments for cardiovascular diseases . PFSA’s unique properties may contribute to the development of novel drugs with improved efficacy and reduced side effects.

Materials Science

In materials science, PFSA’s distinctive chemical structure could be utilized in the development of flexible smart materials. Its molecular arrangement allows for plastic deformation in certain crystals, which is a desirable property for creating materials that can maintain integrity under mechanical stress . This could lead to advancements in flexible electronics and other innovative applications.

Organic Synthesis

PFSA plays a crucial role in organic synthesis, particularly in the formation of benzamide compounds through condensation reactions . These compounds are widely used in various industries, including pharmaceuticals, plastics, and paper. The efficiency of these syntheses is greatly enhanced by PFSA’s reactivity, making it a valuable compound for chemical manufacturing.

Antioxidant and Antibacterial Activities

Research has indicated that benzamide derivatives exhibit significant antioxidant and antibacterial activities . PFSA could be synthesized into novel compounds that enhance these properties, leading to potential applications in food preservation, medicinal chemistry, and environmental protection.

Anti-Fatigue Effects

Studies on benzamide derivatives have also explored their anti-fatigue effects, which could be beneficial in developing treatments for chronic fatigue syndrome and enhancing physical performance . PFSA’s structure may be key in synthesizing new compounds that effectively combat fatigue.

Chiral Drug Synthesis

The asymmetric synthesis of chiral drugs is a critical area in pharmaceuticals, as enantiomers can have different biological activities. PFSA could be used to develop new methods for creating single-enantiomeric drugs, which are essential for precision medicine .

Superconductivity

While not directly related to PFSA, benzamide structures have been studied in the context of superconductivity . PFSA’s unique properties might open up new pathways for creating superconducting materials with applications in quantum computing and magnetic resonance imaging (MRI).

Agrochemicals

Benzamide derivatives are known to have applications in agriculture, such as in the development of pesticides and herbicides . PFSA could lead to the creation of more effective and environmentally friendly agrochemicals.

properties

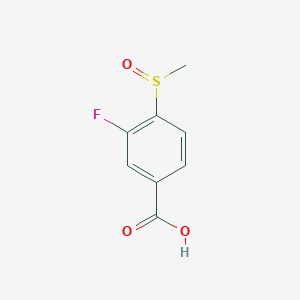

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F5NOS/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMGGQIZDXTBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)

![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)

![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)

![ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B1399741.png)

![Tert-butyl 2-{[(4-bromobenzoyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B1399746.png)